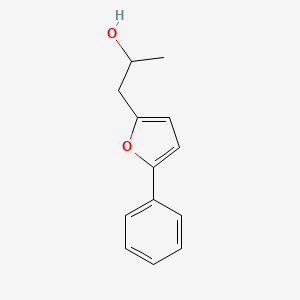![molecular formula C28H39N7O3 B8317964 4-[(9-cyclopentyl-5,8-dimethyl-6-oxo-7,8-dihydropyrimido[4,5-b][1,4]diazepin-2-yl)amino]-3-methoxy-N-(1-methyl-4-piperidinyl)benzamide CAS No. 1001343-34-5](/img/structure/B8317964.png)
4-[(9-cyclopentyl-5,8-dimethyl-6-oxo-7,8-dihydropyrimido[4,5-b][1,4]diazepin-2-yl)amino]-3-methoxy-N-(1-methyl-4-piperidinyl)benzamide
Vue d'ensemble
Description
NPK76-II-72-1 is a small molecule compound that has garnered significant interest in the field of pharmacogenomics. It is primarily known for its role in cancer research, particularly in the study of drug sensitivity and resistance. The compound targets the PLK3 protein, which is involved in the regulation of the cell cycle .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
NPK76-II-72-1 primarily undergoes interactions with cellular proteins, particularly those involved in the cell cycle. It is known to interact with Myc-related genes, which are crucial for cell proliferation and growth .
Common Reagents and Conditions
The compound is often used in combination with other reagents in cell culture experiments. Common conditions include incubation with cancer cell lines in well plates, followed by various assays to measure cell viability and drug sensitivity .
Major Products Formed
The primary outcome of reactions involving NPK76-II-72-1 is the modulation of cell cycle-related pathways, leading to changes in cell proliferation and survival .
Applications De Recherche Scientifique
NPK76-II-72-1 has a wide range of applications in scientific research:
Cancer Research: It is extensively used to study the sensitivity of various cancer cell lines to different drugs.
Pharmacogenomics: The compound is part of large-scale drug sensitivity screens, which aim to correlate gene expression levels with drug response phenotypes.
Drug Development: Insights gained from studies involving NPK76-II-72-1 can guide the development of new cancer therapies and drug combinations.
Mécanisme D'action
NPK76-II-72-1 exerts its effects by targeting the PLK3 protein, which plays a critical role in the regulation of the cell cycle. The compound’s interaction with PLK3 leads to the modulation of Myc-related genes, affecting cell proliferation and survival . This mechanism is particularly relevant in cancer cells, where dysregulation of the cell cycle is a common feature.
Comparaison Avec Des Composés Similaires
NPK76-II-72-1 is unique in its specific targeting of PLK3 and its extensive coverage of Myc-related genes. Similar compounds include:
GSK1070916: Another compound that targets cell cycle-related pathways but with a different protein target.
MPS-1-IN-1: This compound also interacts with Myc-related genes but has a distinct mechanism of action compared to NPK76-II-72-1.
These comparisons highlight the unique aspects of NPK76-II-72-1, particularly its specific molecular targets and pathways involved in its mechanism of action.
Propriétés
Numéro CAS |
1001343-34-5 |
|---|---|
Formule moléculaire |
C28H39N7O3 |
Poids moléculaire |
521.7 g/mol |
Nom IUPAC |
4-[(9-cyclopentyl-5,8-dimethyl-6-oxo-7,8-dihydropyrimido[4,5-b][1,4]diazepin-2-yl)amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide |
InChI |
InChI=1S/C28H39N7O3/c1-18-15-25(36)34(3)23-17-29-28(32-26(23)35(18)21-7-5-6-8-21)31-22-10-9-19(16-24(22)38-4)27(37)30-20-11-13-33(2)14-12-20/h9-10,16-18,20-21H,5-8,11-15H2,1-4H3,(H,30,37)(H,29,31,32) |
Clé InChI |
KZLQLABUFJNPSZ-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)N(C2=CN=C(N=C2N1C3CCCC3)NC4=C(C=C(C=C4)C(=O)NC5CCN(CC5)C)OC)C |
SMILES canonique |
CC1CC(=O)N(C2=CN=C(N=C2N1C3CCCC3)NC4=C(C=C(C=C4)C(=O)NC5CCN(CC5)C)OC)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

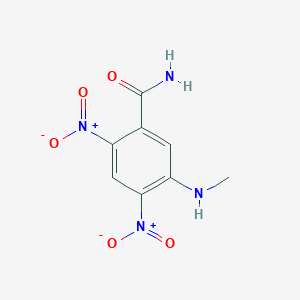

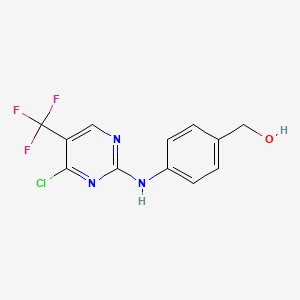
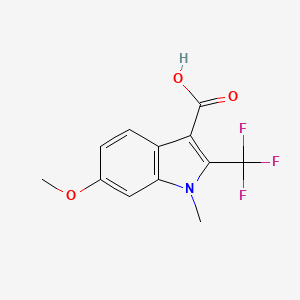
![2-(Benzo[1,3]dioxol-5-yl)-6-chloro-3-hydroxy-4H-chromen-4-one](/img/structure/B8317912.png)

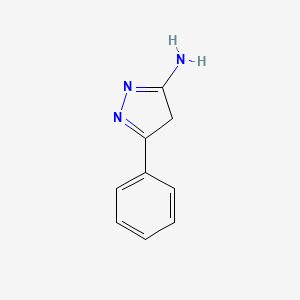
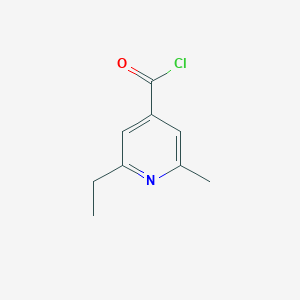
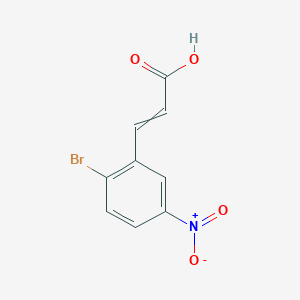

![[2-(4-Chloro-3-formyl-phenyl)-ethyl]-methyl-carbamic acid tert-butyl ester](/img/structure/B8317955.png)
![6-(6-{[(Benzyloxy)carbonyl]amino}hexanamido)hexanoic acid](/img/structure/B8317961.png)
